alpha-D-Arabinopyranosyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

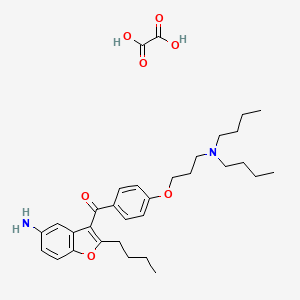

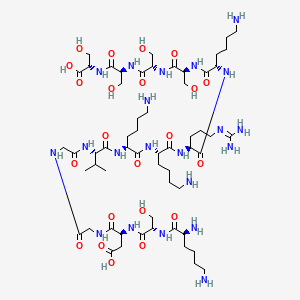

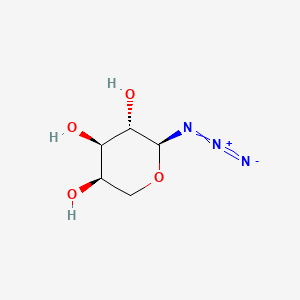

Alpha-D-Arabinopyranosyl azide is a compound with the molecular formula C5H9N3O4 . It is used in the biomedical industry for its potential role in treating cancer .

Molecular Structure Analysis

The molecular structure of alpha-D-Arabinopyranosyl azide consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . It has a molar mass of 175.14 .Physical And Chemical Properties Analysis

Alpha-D-Arabinopyranosyl azide has a molar mass of 175.14 . It has 7 H bond acceptors and 3 H bond donors . Its ACD/LogP is -0.51 .Applications De Recherche Scientifique

Cancer Research

Alpha-D-Arabinopyranosyl azide derivatives have shown promise in cancer research. For example, Polyphyllin D, a compound with a structure related to alpha-L-arabinopyranosyl derivatives, was found to induce apoptosis in drug-resistant HepG2 cells, suggesting its potential as an anticancer agent overcoming drug resistance (Cheung et al., 2005).

DNA Synthesis Inhibition

Studies have explored the effects of arabinofuranosyl analogs on DNA synthesis. A study involving 1-beta-D-arabinofuranosyl-5-aza-cytosine, an analog of 1-beta-D-arabinofuranosylcytosine, which resembles alpha-D-Arabinopyranosyl azide in structure, demonstrated its impact on DNA replication inhibition (Townsend & Cheng, 1987).

Synthesis Research

Research into synthetic methods for related compounds has provided valuable insights. For instance, a study detailed the synthesis of 4-amino-4-deoxy-L-arabinose, closely related to alpha-D-Arabinopyranosyl azide, contributing to our understanding of synthetic pathways (Naleway et al., 1988).

Glycoside Studies

Glycosides structurally similar to alpha-D-Arabinopyranosyl azide have been isolated and studied for their biological activities. For instance, bacopasaponins, glycosides with alpha-L-arabinopyranosyl moieties, were isolated from Bacopa monniera and analyzed for their structure and biological relevance (Garai et al., 1996).

Metabolite Isolation

In metabolomics research, compounds with structural similarities to alpha-D-Arabinopyranosyl azide have been isolated from Arabidopsis thaliana. This research contributes to our understanding of plant metabolites and their functions (Nakabayashi et al., 2009).

Biochemical Studies

Studies on biochemical properties of compounds containing arabinopyranosyl moieties are also noteworthy. For instance, a study on the lipoarabinogalactan of Crithidia fasciculata provided insights into the structure and function of these complex molecules (Schneider et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Arabinopyranosyl azide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

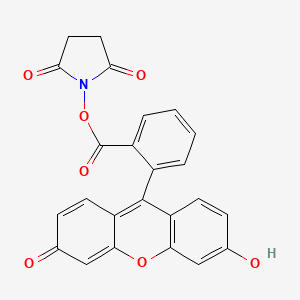

![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)